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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Borussertib, a first-in-

class covalent-allosteric inhibitor of the protein kinase AKT. Borussertib presents a novel

approach to targeting the PI3K/AKT/mTOR signaling pathway, a critical axis frequently

dysregulated in cancer. This document provides a comprehensive overview of its biochemical

and cellular activity, the structural basis of its inhibitory action, and detailed methodologies from

key preclinical studies, designed to inform and empower further research and development in

this area.

Core Mechanism of Action: Covalent-Allosteric
Inhibition
Borussertib distinguishes itself from traditional ATP-competitive and other allosteric AKT

inhibitors through its unique covalent-allosteric mechanism. It irreversibly binds to the protein

kinase AKT, stabilizing an inactive conformation and leading to potent and sustained inhibition

of its downstream signaling.

Molecular Targeting and Binding:

Borussertib specifically targets a pocket located between the pleckstrin homology (PH) and

kinase domains of AKT.[1][2] It forms a covalent bond with cysteine residues Cys296 and

Cys310 within this pocket through a Michael addition reaction.[2][3][4] This covalent interaction
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locks the kinase in an inactive "PH-in" conformation, where the ATP-binding site is structurally

blocked, preventing kinase activation.[1][5] The crystal structure of Borussertib in complex

with AKT1 has provided critical insights into this unique binding mode.[6][7]

Quantitative Data Summary
The following tables summarize the key quantitative data on Borussertib's potency and

cellular activity.

Table 1: Biochemical Potency of Borussertib against Wild-Type AKT

Parameter Value Reference(s)

IC50 0.8 nM [3][8]

Ki 2.2 nM [3][8]

Table 2: Cellular Activity (EC50) of Borussertib in Various Cancer Cell Lines

Cell Line Cancer Type EC50 (nM) Reference(s)

AN3CA Endometrial 191 [3][5]

T47D Breast 48 [3][5]

ZR-75-1 Breast 5 [3][5]

MCF-7 Breast 277 [3][5]

BT-474 Breast 373 [3][5]

KU-19-19 Bladder 7770 [3][5]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways affected by Borussertib and the workflows of pivotal experiments.

Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b606317?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8671008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8671008/
https://www.springermedizin.de/patient-derived-xenografts-of-triple-negative-breast-cancer-repr/9704052
https://www.springermedizin.de/patient-derived-xenografts-of-triple-negative-breast-cancer-repr/9704052
https://pubmed.ncbi.nlm.nih.gov/30858154/
https://pubmed.ncbi.nlm.nih.gov/30858154/
https://pubmed.ncbi.nlm.nih.gov/30858154/
https://aacrjournals.org/cancerres/article/79/9/2367/640712/Preclinical-Efficacy-of-Covalent-Allosteric-AKT
https://www.researchgate.net/figure/Combination-of-borussertib-and-trametinib-shows-synergistic-inhibitory-effects-in-early_fig5_331661078
https://pmc.ncbi.nlm.nih.gov/articles/PMC10790740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10790740/
https://pubmed.ncbi.nlm.nih.gov/38752259/
https://pubmed.ncbi.nlm.nih.gov/38752259/
https://www.benchchem.com/product/b606317#borussertib-mechanism-of-action
https://www.benchchem.com/product/b606317#borussertib-mechanism-of-action
https://www.benchchem.com/product/b606317#borussertib-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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